5-Amino-3-hydroxy-2-naphthoic acid
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Overview
Description
5-Amino-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, featuring both an amino group and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-3-hydroxy-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, typically sodium hydroxide . Another method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure, in the presence of catalysts such as zinc chloride or calcium chloride .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like diazonium salts for azo coupling.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Azo compounds and other substituted derivatives.
Scientific Research Applications
5-Amino-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor to 5-Amino-3-hydroxy-2-naphthoic acid, used in similar applications.
2-Hydroxy-1-naphthoic acid: Another naphthoic acid derivative with different substitution patterns and properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-amino-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,13H,12H2,(H,14,15) |
InChI Key |
NYOYTDDIYLWMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)N)O)C(=O)O |
Origin of Product |
United States |
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